4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide
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Overview
Description
4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a phenylcarbamothioyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The trichloromethyl group is introduced through a chlorination reaction, while the phenylcarbamothioyl group is added via a thiourea-based reaction. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)benzamide
- 4-methyl-N-(2,2,2-trichloro-1-((3-pyridinylmethyl)amino)ethyl)benzamide
Uniqueness
4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16Cl3N3OS |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C17H16Cl3N3OS/c1-11-7-9-12(10-8-11)14(24)22-15(17(18,19)20)23-16(25)21-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,22,24)(H2,21,23,25) |
InChI Key |
TVKOALQPTNHEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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